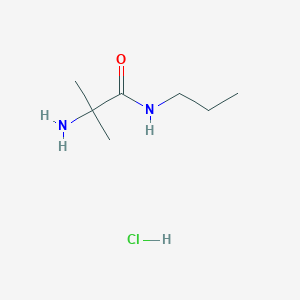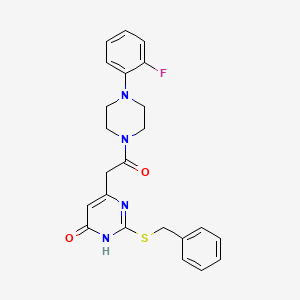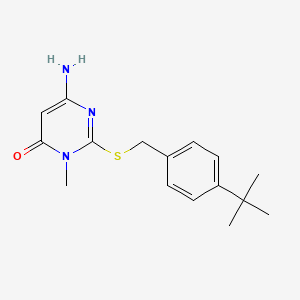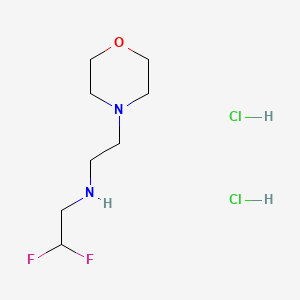![molecular formula C18H10F3NO3S B2856077 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 433697-64-4](/img/structure/B2856077.png)
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular, anti-Parkinsonian, and anti-proliferative effects .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution . In addition, one-pot three-component reactions have been carried out to afford certain derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific derivative. For example, one derivative was found to have a yield of 96% and a melting point of >350°C .科学研究应用
BTF has been found to have various scientific research applications. It has been widely used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. BTF has also been used as a photosensitizer for photodynamic therapy (PDT), which is a non-invasive treatment for cancer. Moreover, BTF has been used as a fluorescent sensor for detecting metal ions in water and biological samples.
作用机制
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound’s interaction with this target suggests potential anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of M. tuberculosis, thereby exerting an anti-tubercular effect . The compound may also inhibit the phosphorylation of RIPK3 in necroptotic cells, blocking necrosome formation .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in M. tuberculosis . By inhibiting DprE1, it disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacterium .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests it may have sufficient bioavailability to reach its target .
Result of Action
The compound’s action results in the inhibition of cell wall synthesis in M. tuberculosis, leading to the death of the bacterium . This suggests a potential use for the compound in the treatment of tuberculosis . In addition, the compound’s ability to block necrosome formation could protect against hypothermia and death in a tumor necrosis factor-induced systemic inflammatory response syndrome model .
实验室实验的优点和局限性
One of the main advantages of using BTF in lab experiments is its high selectivity and sensitivity for detecting metal ions and ROS. Moreover, BTF has a high quantum yield, which makes it a suitable fluorescent probe for imaging applications. However, one of the limitations of using BTF is its low solubility in aqueous solutions, which can affect its performance in biological samples.
未来方向
The potential applications of BTF are vast, and there are several future directions that can be explored. One of the future directions is to develop BTF-based fluorescent probes for detecting specific metal ions in biological samples. Another future direction is to explore the use of BTF in PDT for cancer treatment. Moreover, BTF can be used as a tool for studying the redox status of cells and tissues in various diseases. Further research is needed to explore the full potential of BTF in various fields.
Conclusion:
In conclusion, BTF is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF has been synthesized using different methods, and it has been found to have various scientific research applications. BTF has a unique mechanism of action, and it has been found to have various biochemical and physiological effects. Although there are limitations to using BTF in lab experiments, its potential applications are vast, and further research is needed to explore its full potential.
合成方法
BTF can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Friedlander synthesis, and Pd-catalyzed C-H activation. However, the most commonly used method for synthesizing BTF is the Suzuki-Miyaura coupling reaction.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3NO3S/c1-8-11(23)7-6-9-14(24)13(16(18(19,20)21)25-15(8)9)17-22-10-4-2-3-5-12(10)26-17/h2-7,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQZTMUOXUQHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)



![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)
![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)
![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
![N-cyclopentyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856015.png)

![6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2856017.png)